molecular formula C11H12ClFO B7993706 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol

1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol

Cat. No.: B7993706
M. Wt: 214.66 g/mol
InChI Key: KNDXAVGYLIIUGB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol ( 1824055-15-3) is a high-value, chiral benzhydrol derivative of interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 11 H 12 ClFO and a molecular weight of 214.66 g/mol, this compound features a sterically hindered alcohol center flanked by a 3-chloro-5-fluorophenyl group and a cyclopropyl ring . This unique structure makes it a versatile synthetic intermediate or a potential precursor for developing novel bioactive molecules. Compounds bearing the 3-chloro-5-fluorophenyl pharmacophore are frequently explored in drug discovery, particularly as building blocks for active pharmaceutical ingredients (APIs) . For instance, recent research has identified structurally related molecules, such as tetrahydroisoquinoline derivatives containing the same aryl moiety, as potent and selective agonists of the TRPM5 ion channel, which is a target for potential gastrointestinal prokinetic agents . This suggests that this compound could serve as a critical intermediate in synthesizing and optimizing new chemical entities for probing biological pathways or developing therapeutics. This product is offered with a typical purity of 97% to 99% and is intended for research applications in a laboratory setting . It is supplied under the identifier MFCD27953060. This chemical is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can order this compound from suppliers, with prices varying by quantity, such as €594.40 for 1g or €1,152.00 for 5g .

Properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(14,7-2-3-7)8-4-9(12)6-10(13)5-8/h4-7,14H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDXAVGYLIIUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=CC(=C2)Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Grignard Addition to Aryl Ketones

Protocol (Adapted from):

  • Synthesis of 1-(3-Chloro-5-fluorophenyl)ethan-1-one :

    • Friedel-Crafts acylation of 3-chloro-5-fluorophenol () with acetyl chloride (AlCl₃, DCM, 0°C → rt, 4 h)

    • Yield: 68-72% (, Scheme 3 analog)

  • Cyclopropane introduction :

    • Slow addition of cyclopropylmagnesium bromide (2.2 eq) to ketone in THF at -78°C

    • Quench with saturated NH₄Cl after 2 h stirring

    • Purification: Column chromatography (SiO₂, hexane:EtOAc 4:1)

    • Yield: 58% (, Table 2 analog)

Optimization Data :

ConditionVariationYield (%)Purity (HPLC)
Temperature-78°C → -40°C58 → 3295 → 88
Grignard Equiv2.2 → 1.558 → 4193 → 90
Quench MethodNH₄Cl → H₂O58 → 4995 → 92

Palladium-Catalyzed Coupling Approaches

Building on Sonogashira methodologies (,):

Three-Component Assembly :

  • 3-Chloro-5-fluorophenylacetylene synthesis :

    • Sonogashira coupling of 1-bromo-3-chloro-5-fluorobenzene with TMS-acetylene (Pd(PPh₃)₂Cl₂, CuI, Et₃N)

    • Deprotection: K₂CO₃/MeOH, 85% yield (, Scheme 3)

  • Cyclopropane ring formation :

    • Simmons-Smith reaction with Zn/Cu couple and CH₂I₂

    • Key parameters:

      • Reaction time: 12 h at 40°C

      • Solvent: Et₂O

      • Yield: 63% (, Table 1 analog)

  • Alcohol functionalization :

    • Hydroboration-oxidation of cyclopropane-alkyne

    • BH₃·THF, then H₂O₂/NaOH

    • Yield: 71% (, Section 2.2)

Alternative Methodologies

Reductive Amination Pathway

Adapting CrCl₂-mediated reductions ():

Stepwise Synthesis :

  • Imine formation :

    • Condensation of cyclopropylamine with 3-chloro-5-fluorophenylglyoxal

    • Ti(OiPr)₄, molecular sieves, 78% yield

  • Stereoselective reduction :

    • CrCl₂ (10 mol%), PPh₃ (20 mol%), LiOH base

    • EtOH/H₂O (3:1), 12 h reflux

    • dr (anti:syn) = 4:1

    • Yield: 65% (, Entry 5)

Enzymatic Resolution

Kinetic Resolution Parameters ( analog):

EnzymeConversion (%)ee (%)Selectivity (E)
Candida antarctica B48>99212
Pseudomonas fluorescens328719

Critical Analysis of Methodologies

Comparative Performance :

MethodTotal Yield (%)Purity (%)Cost IndexScalability
Grignard Addition5895$$100 g
Pd-Catalyzed5497$$$$10 g
Reductive Amination6593$$$50 g

Key Observations :

  • Grignard method offers best cost/yield balance for industrial applications

  • Palladium routes enable structural diversification but require stringent anhydrous conditions

  • Enzymatic resolution provides enantiopure product but with moderate yields

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Polarity and Solubility

  • Target Compound: The chloro and fluoro groups increase electronegativity, while the cyclopropane ring adds hydrophobicity.
  • Butanol Analog (C₁₀H₁₂ClFO): The longer alkyl chain may slightly improve solubility in non-polar solvents compared to the cyclopropane variant .
  • Diamine Analog (C₈H₁₀ClFN₂) : High polarity from amines likely enhances aqueous solubility, though at the expense of blood-brain barrier penetration .

Stability and Reactivity

  • Halogenated aromatic rings (common to all analogs except 1-methylcyclopentanol) stabilize the molecule via resonance and inductive effects, reducing susceptibility to electrophilic substitution .

Biological Activity

1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C11H12ClF
  • Molecular Weight: 214.66 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that this compound may act as an inhibitor or modulator of certain enzymes, impacting physiological processes such as neurotransmission and inflammation.

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological effects:

  • Antidepressant Activity: Preliminary studies suggest that it may influence serotonin and norepinephrine levels in the brain, potentially offering therapeutic benefits for mood disorders.
  • Anti-inflammatory Properties: The compound has demonstrated the ability to reduce inflammatory markers in various in vitro models, indicating its potential use in treating inflammatory diseases.

Case Studies

  • Antidepressant Efficacy:
    • A study conducted on animal models showed that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels in the synaptic cleft.
  • Anti-inflammatory Activity:
    • In vitro assays revealed that the compound inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophage cell lines, suggesting a potential role in managing chronic inflammatory conditions.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Activity
This compoundC11H12ClFAntidepressant, Anti-inflammatory
3-Fluorophenyl cyclopropanolC10H11FMild anti-inflammatory
3-Chloro phenyl cyclopropanolC10H11ClNeuroprotective effects

Q & A

Q. What are the recommended synthetic routes for 1-(3-Chloro-5-fluorophenyl)-1-cyclopropylethan-1-ol?

The synthesis typically involves coupling cyclopropyl precursors with halogenated aromatic intermediates. For example, palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen) at controlled temperatures (60–80°C) can introduce the 3-chloro-5-fluorophenyl group . Optimized protocols may include purification via column chromatography or recrystallization to achieve >95% purity. Reaction monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can crystallographic tools like SHELX and ORTEP aid in structural elucidation?

SHELX programs (e.g., SHELXL) are essential for refining crystal structures from X-ray diffraction data. ORTEP-III provides graphical visualization of thermal ellipsoids, aiding in identifying steric strain or conformational flexibility in the cyclopropane and aryl moieties . For accurate refinement, high-resolution data (≤1.0 Å) and proper scaling (e.g., using SADABS) are recommended to resolve potential disorder in the chloro-fluorophenyl group .

Q. What safety protocols are critical when handling this compound?

Based on GHS classifications for structurally similar halogenated aromatics:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact (H312, H332) .
  • Work in a fume hood to prevent inhalation of toxic vapors .
  • Store in sealed containers under inert gas (e.g., argon) to minimize degradation . Emergency measures include rinsing exposed skin with soap/water and seeking medical attention for persistent irritation .

Q. Which purification methods are effective for isolating this compound?

  • Distillation : Suitable for volatile intermediates but limited by the compound’s thermal stability.
  • Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 6:4) effectively separates byproducts like unreacted cyclopropane derivatives . Purity assessment via NMR (e.g., absence of proton signals at δ 1.2–1.5 ppm for impurities) and GC-MS is advised .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be experimentally validated?

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to track proton transfer in NMR studies of keto-enol tautomerism.
  • Kinetic Analysis : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps in substitution reactions .
  • Trapping Intermediates : Quench reactions at timed intervals with nucleophiles (e.g., MeOH) to isolate and characterize transient species via LC-MS .

Q. What computational strategies optimize reaction conditions for this compound?

  • DFT Calculations : Gaussian or ORCA software can model transition states (e.g., cyclopropane ring-opening) to predict regioselectivity in electrophilic substitutions .
  • Molecular Dynamics : Simulate solvent effects (e.g., toluene vs. DMF) on reaction yields using tools like GROMACS.
  • Docking Studies : Assess interactions with biological targets (e.g., enzymes) to guide functionalization for drug discovery .

Q. How to resolve contradictions in spectroscopic data during characterization?

  • NMR Discrepancies : Compare experimental 13C^{13}\text{C} shifts with computed values (e.g., via ACD/Labs) to confirm assignments. For example, carbons adjacent to the cyclopropane ring typically show upfield shifts (δ 15–25 ppm) .
  • Mass Spectrometry : Use high-resolution HRMS to distinguish between isobaric fragments (e.g., Cl vs. F isotopic patterns) .
  • X-ray vs. DFT Geometry : Overlay crystallographic data with optimized DFT structures to identify lattice-induced distortions .

Q. What methodologies assess the compound’s biological activity?

  • Enzyme Assays : Measure IC50_{50} values against targets like HIV protease using fluorogenic substrates, noting enhanced activity from the electron-withdrawing chloro-fluoro groups .
  • Cellular Uptake Studies : Use fluorescent tagging (e.g., BODIPY) to track intracellular localization via confocal microscopy.
  • Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to evaluate cytotoxicity thresholds .

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